4-Chlorocinnamaldehyde
Description
Historical Trajectories and Contemporary Significance within Cinnamaldehyde (B126680) Analogue Studies
The study of 4-Chlorocinnamaldehyde (B90052) is intrinsically linked to the broader exploration of cinnamaldehyde and its derivatives. Cinnamaldehyde, a natural product extracted from cinnamon, has long been recognized for its biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netmaynoothuniversity.ie This has historically driven research into synthesizing and evaluating analogues to enhance its therapeutic potential and overcome limitations such as chemical instability. maynoothuniversity.iebiomolther.org
The contemporary significance of this compound lies in the systematic investigation of how halogen substitution on the phenyl ring influences the molecule's properties. Researchers have synthesized and compared a range of derivatives, including those with chloro, bromo, fluoro, and nitro groups at various positions. researchgate.netpubcompare.aigrafiati.com These studies have revealed that the introduction of a chlorine atom at the 4-position can significantly alter the compound's electronic and steric characteristics, leading to enhanced or novel activities compared to the parent cinnamaldehyde. researchgate.netpubcompare.ai For instance, studies have shown that this compound exhibits potent antimicrobial and antivirulence activities, sometimes surpassing the efficacy of unsubstituted cinnamaldehyde. researchgate.netgrafiati.com This has established it as a key compound in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents and functional materials. maynoothuniversity.ie
Core Structural Attributes and Key Reactive Centers of this compound
The chemical structure of this compound is foundational to its reactivity and function. It consists of a benzene (B151609) ring substituted with a chlorine atom at the para (4-) position, connected to an α,β-unsaturated aldehyde functional group via a trans-alkene. guidechem.comchemspider.com This arrangement gives rise to several key reactive centers that are crucial for its chemical transformations and biological interactions.
The primary reactive sites include:
The Aldehyde Group: This functional group is susceptible to nucleophilic attack and can participate in various condensation reactions, such as the formation of Schiff bases. researchgate.net It is also the site of oxidation to the corresponding carboxylic acid or reduction to an alcohol.
The α,β-Unsaturated System: The conjugated double bond system (alkene) can undergo Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is central to many of its biological activities.
The Chlorinated Phenyl Ring: The chlorine atom is an electron-withdrawing group, which influences the electron density of the entire molecule, affecting the reactivity of the aldehyde and the alkene. The aromatic ring itself can participate in electrophilic substitution reactions, although the chloro- and aldehyde groups are deactivating.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol |
| Appearance | Light yellow crystals or liquid |
| Melting Point | 57-63 °C |
| Boiling Point | 290.4 °C at 760 mmHg |
| CAS Number | 49678-02-6 |
The data in this table has been compiled from various chemical suppliers and databases. guidechem.comsigmaaldrich.comchemicalbook.com
Overview of Current Academic Research Trajectories and Interdisciplinary Relevance
Current research on this compound is multifaceted, spanning several scientific disciplines and reflecting its versatile chemical nature. The primary research domains include medicinal chemistry, materials science, and agricultural science. pubcompare.ai
In medicinal chemistry , a significant focus is on its antimicrobial properties. Studies have demonstrated its efficacy against a range of pathogens, including bacteria and fungi. researchgate.netbiosynth.com For example, it has shown inhibitory effects against Vibrio parahaemolyticus and uropathogenic Escherichia coli. researchgate.net Research has also explored its potential as an antiviral agent, with derivatives showing activity against Coxsackievirus B3, a cause of viral myocarditis. biomolther.org Furthermore, its ability to inhibit enzymes like tyrosinase is being investigated, suggesting potential applications in treating hyperpigmentation. researchgate.netresearchgate.net
In materials science , this compound and its derivatives are being explored in the field of crystal engineering. chemrxiv.org Researchers are investigating how substitutions on the cinnamaldehyde scaffold influence crystal packing and, consequently, the material's physical properties, such as photomechanical responses. chemrxiv.org The goal is to design molecules that self-assemble into crystals with specific, desirable functionalities. chemrxiv.org
In agricultural science , there is growing interest in this compound as a lead compound for developing new fungicides. A derivative, this compound thiosemicarbazide (B42300) (PMDD), has been identified as a novel laccase inhibitor with potent activity against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. acs.orgmdpi.com This highlights its potential for creating agrochemicals with new modes of action, which is crucial for managing pathogen resistance. mdpi.com
The interdisciplinary relevance of this compound is clear. Its role as a versatile building block in organic synthesis allows for the creation of a wide array of more complex molecules, including heterocyclic compounds and esters, further broadening its research applications. pubcompare.airsc.org
Research Highlights of this compound Derivatives
| Derivative/Application | Research Focus | Key Findings |
|---|---|---|
| α-Bromo-4-chlorocinnamaldehyde | Antiviral (Viral Myocarditis) | Showed improved antiviral and anti-inflammatory activity with lower toxicity compared to cinnamaldehyde. maynoothuniversity.iebiomolther.org |
| This compound thiosemicarbazide (PMDD) | Fungicide (Wheat Take-All Disease) | Acts as a laccase inhibitor with good control efficacy. acs.orgmdpi.com |
| Cinnamalmalononitrile Derivatives | Materials Science (Photomechanics) | Substitution at the 4-position influences crystal packing and photomechanical activity. chemrxiv.org |
| Tyrosinase Inhibition | Medicinal Chemistry | Exhibits reversible competitive inhibition of mushroom tyrosinase. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-02-6 | |
| Record name | 4-CHLOROCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Synthesis of 4 Chlorocinnamaldehyde and Its Derivatives
Established Synthetic Routes to 4-Chlorocinnamaldehyde (B90052)
The preparation of this compound is commonly achieved through well-established condensation reactions starting from commercially available precursors. These methods are valued for their reliability and efficiency in constructing the characteristic α,β-unsaturated aldehyde framework.
Synthetic Pathways from Substituted Benzaldehydes
The most direct and widely utilized methods for synthesizing this compound involve the reaction of 4-chlorobenzaldehyde (B46862) with a two-carbon aldehyde or its equivalent. Two primary named reactions for this transformation are the Claisen-Schmidt condensation and the Wittig reaction.
The Claisen-Schmidt condensation is a crossed-aldol condensation that reacts an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the synthesis of this compound, 4-chlorobenzaldehyde (which has no α-hydrogens) is treated with acetaldehyde in the presence of a base, such as sodium hydroxide. The base deprotonates the α-hydrogen of acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated system of this compound.
Another powerful method for alkene synthesis is the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). To synthesize this compound via this route, an appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, is reacted with 4-chlorobenzaldehyde. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene (the cinnamaldehyde (B126680) product) and triphenylphosphine oxide as a byproduct. A key advantage of the Wittig reaction is the unambiguous placement of the double bond.
Advanced Synthetic Transformations and Derivatization Strategies
This compound is a versatile precursor in a variety of advanced synthetic transformations. Its conjugated system and aldehyde functionality are key reactive sites for derivatization, particularly in organocatalysis and for the synthesis of imines.
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations Utilizing this compound
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating unique transformations through the generation of key intermediates like the Breslow intermediate, homoenolates, and α,β-unsaturated acyl azoliums. This compound is an excellent substrate for these transformations, leading to a diverse range of complex molecules.
The β-carbon of the α,β-unsaturated aldehyde system in this compound is electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition. NHCs can catalyze the asymmetric version of this reaction, enabling the formation of chiral products with high enantioselectivity. nih.govresearchgate.net While NHCs can act as Brønsted base catalysts to activate nucleophiles like thiols (sulfa-Michael addition) or amines (aza-Michael addition) for conjugate addition, they are also renowned for generating nucleophilic intermediates from aldehydes themselves. pkusz.edu.cnrsc.orgnih.govbeilstein-journals.orgnih.gov
In a typical reaction involving a carbon nucleophile, the NHC first adds to the aldehyde group of this compound to form a Breslow intermediate. This intermediate can isomerize to a homoenolate equivalent, which then acts as a nucleophile. However, in the context of a Michael reaction where this compound is the electrophile, a chiral NHC can form a complex with the nucleophile or activate it through deprotonation, guiding its approach to the β-position of the cinnamaldehyde scaffold in a stereocontrolled manner. For instance, the NHC-catalyzed conjugate addition of a carbon nucleophile like a β-diketone to a cinnamaldehyde derivative can yield a 1,5-dicarbonyl compound. acs.org The use of a chiral NHC ensures that one enantiomer of the product is formed preferentially.
NHC catalysis can be employed to oxidize aldehydes to carboxylic acid derivatives, such as esters. mdpi.com In a process known as aerobic oxidative NHC catalysis, the NHC catalyst, an aldehyde, a base, and an alcohol react in the presence of an oxidant, often atmospheric oxygen. The reaction proceeds through the formation of the Breslow intermediate, which is then oxidized to an acyl azolium intermediate. This highly electrophilic species is readily attacked by an alcohol nucleophile to generate the corresponding ester, regenerating the NHC catalyst in the process. This methodology allows for the efficient conversion of this compound into various 4-chlorocinnamate esters.
Furthermore, NHCs can catalyze annulation reactions with this compound to produce lactones, particularly δ-lactones. These transformations often proceed via the generation of an α,β-unsaturated acyl azolium intermediate or a homoenolate. For example, in a formal [4+2] cycloaddition, the NHC-bound homoenolate derived from this compound can act as a four-carbon building block that reacts with a two-carbon electrophile. nih.gov The subsequent cyclization and lactonization cascade yields a δ-lactone. These reactions are powerful tools for constructing complex heterocyclic scaffolds from simple precursors. mdpi.comnih.gov
Table 1: Examples of NHC-Catalyzed Transformations
| Starting Material | Reagent(s) | Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Cinnamaldehyde | Malonic Ester | Chiral NHC | Bicyclic Lactone | mdpi.com |
| α,β-Unsaturated Aldehyde | Benzofuran-3-one, α-bromoenal | NHC | δ-Lactone-Fused Spirobenzofuran-3-one | mdpi.com |
| Cinnamaldehyde | Nitroalkene, Ethanol | Chiral NHC | δ-Nitroester | mdpi.com |
Schiff Base Synthesis Employing this compound as a Precursor
This compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group) and retains the conjugated system of the cinnamaldehyde backbone. The reaction is reversible and often driven to completion by removing the water formed. A wide variety of primary amines, including aliphatic and aromatic amines, can be used, leading to a diverse library of this compound-derived Schiff bases with varied electronic and steric properties.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their high atom economy, step economy, and the ability to rapidly generate libraries of complex molecules from simple precursors. This compound, with its reactive aldehyde functionality, is a suitable substrate for a variety of MCRs, enabling the synthesis of diverse heterocyclic and acyclic scaffolds.
One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) . In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. When this compound is used as the aldehyde component, it would first condense with the amine to form an imine. This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide. Subsequent intramolecular rearrangement via an O- to N-acyl transfer (the Mumm rearrangement) yields the final bis-amide product, which incorporates the 4-chlorocinnamyl moiety.
Another important isocyanide-based MCR is the Passerini three-component reaction (P-3CR) . This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. For this compound, the reaction would proceed through the formation of an intermediate adduct from the interaction of the aldehyde, carboxylic acid, and isocyanide, which then rearranges to the stable α-acyloxy amide product.
The Biginelli reaction is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. Using this compound as the aldehyde component would lead to the formation of a dihydropyrimidine derivative bearing a 4-chlorostyryl substituent at the 4-position of the heterocyclic ring. The reaction mechanism is believed to involve the formation of an acyl iminium ion intermediate from the aldehyde and urea, which then undergoes addition by the enolate of the β-ketoester, followed by cyclization and dehydration.
The Hantzsch dihydropyridine synthesis is another classic MCR that utilizes an aldehyde. In this reaction, an aldehyde is condensed with two equivalents of a β-ketoester and a nitrogen donor, such as ammonia or ammonium (B1175870) acetate. Employing this compound in a Hantzsch synthesis would yield a 1,4-dihydropyridine derivative with the 4-chlorostyryl group at the 4-position. These Hantzsch esters are valuable compounds, notably for their applications as calcium channel blockers, and can be subsequently oxidized to the corresponding pyridine derivatives.
The participation of this compound in these MCRs highlights its utility as a versatile building block in diversity-oriented synthesis, allowing for the straightforward construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
Table 5: Overview of Multicomponent Reactions Involving an Aldehyde Component
| Reaction Name | Reactants | Product Class |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Chlorocinnamaldehyde
Intrinsic Reactivity of the Cinnamaldehyde (B126680) Aldehyde and Alkene Moieties
The defining structural feature of 4-Chlorocinnamaldehyde (B90052) is the α,β-unsaturated carbonyl system. This arrangement creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. The presence of these two sites makes it an ambident electrophile.
Nucleophilic Reactivity and Addition Pathways
Nucleophilic attack on this compound can proceed via two main pathways, largely dependent on the nature of the nucleophile. This reactivity is governed by the principles of hard and soft acids and bases (HSAB) theory.
1,2-Addition (Direct Addition): The carbonyl carbon is considered a "hard" electrophilic center. Hard nucleophiles, such as strong, non-stabilized carbanions (e.g., Grignard reagents) or hydride reagents, preferentially attack this site. The mechanism involves the nucleophile adding directly to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol.
1,4-Addition (Conjugate or Michael Addition): The β-carbon of the conjugated system is a "soft" electrophilic center due to the delocalization of π-electrons. Soft nucleophiles, such as enolates, amines, and thiols, favor this pathway. The reaction, known as the Michael addition, involves the nucleophile attacking the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated at the α-carbon to yield the final product.
The reaction of cinnamaldehyde derivatives with thiols exemplifies this dual reactivity. While the β-carbon is susceptible to a thia-Michael reaction, the carbonyl group can also react, particularly with aminothiols like cysteamine, to form thiazoline (B8809763) derivatives or bis-dithioacetals with simple thiols. This highlights that both sites can be reactive traps for nucleophiles.
Table 1: Nucleophilic Addition Pathways for this compound
| Reaction Type | Attacked Site | Type of Nucleophile | Intermediate | Final Product (Generic) |
|---|---|---|---|---|
| 1,2-Addition | Carbonyl Carbon (Hard) | Hard (e.g., Grignard Reagents, LiAlH₄) | Tetrahedral Alkoxide | Secondary Alcohol |
| 1,4-Addition (Michael) | β-Carbon (Soft) | Soft (e.g., Enolates, Thiols, Amines) | Resonance-Stabilized Enolate | Substituted Aldehyde |
Mechanistic Pathways in Catalytic Oxidations
The oxidation of this compound can be directed to yield the corresponding carboxylic acid, 4-chlorocinnamic acid. This transformation is typically achieved through catalytic oxidation, which offers a more selective and environmentally benign alternative to stoichiometric oxidants.
The mechanism for the catalytic oxidation of aldehydes to carboxylic acids in an aqueous medium over a heterogeneous metal catalyst (such as platinum or palladium) generally proceeds through a geminal diol intermediate. rsc.orgresearchgate.net The key steps are:
Hydration: The aldehyde group reversibly reacts with water to form a gem-diol. rsc.orglibretexts.org
Adsorption and Dehydrogenation: The gem-diol adsorbs onto the metal catalyst surface, likely forming a metal alkoxide. rsc.org This is followed by a β-hydride elimination step, where a hydrogen is removed from the hydroxyl-bearing carbon, leading to the formation of the carboxylic acid and a metal hydride species on the surface. rsc.org
Catalyst Regeneration: The metal surface is regenerated by the reaction of the metal hydride with an oxidant, typically molecular oxygen, which also produces water.
Catalytic wet air oxidation (CWAO) is a process used for the degradation of organic compounds, including chlorinated aromatics. scielo.brnih.gov In the case of this compound, CWAO would involve complex reaction networks. Challenges in such systems include catalyst deactivation due to the deposition of carbonaceous materials on the surface and the formation of recalcitrant intermediates that resist further oxidation. scielo.br The choice of catalyst is crucial; noble metals like platinum and palladium, as well as various composite metal oxides, have been shown to be effective for the oxidation of related chlorinated organic pollutants.
Photochemical Reactivity and Energy Transfer Mechanisms
In the solid state, the reactivity of this compound is governed by the spatial arrangement of molecules within the crystal lattice, a field known as topochemistry. The primary photochemical reaction for α,β-unsaturated carbonyl compounds like this is the [2+2] photodimerization.
[2+2] Photodimerization and Crystal Packing Effects
The [2+2] photodimerization is a cycloaddition reaction where the carbon-carbon double bonds of two adjacent molecules react upon irradiation with UV light to form a four-membered cyclobutane (B1203170) ring. According to Schmidt's topochemical principles, for this reaction to occur in a crystal, the reacting double bonds of neighboring molecules must be parallel and separated by a distance of less than approximately 4.2 Å.
The crystal packing motif is therefore the critical determinant of photoreactivity. For cinnamaldehyde-related derivatives, two common packing arrangements are observed:
Head-to-Tail (HT): In this arrangement, the phenyl ring of one molecule is adjacent to the aldehyde group of its neighbor. This packing often satisfies the geometric requirements for [2+2] photodimerization.
Head-to-Head (HH): Here, molecules are stacked with their phenyl rings on the same side of the stack.
Computational and experimental studies on related cinnamaldehyde derivatives have shown that substitution at the 4-position of the phenyl ring (as in this compound) tends to favor the head-to-head (HH) packing motif. This HH arrangement generally results in stronger intermolecular interactions with the surrounding lattice but positions the molecules in a way that is unfavorable for the [2+2] reaction, effectively inhibiting photodimerization. In contrast, HT-packed crystals often exhibit photoreactivity, sometimes leading to significant photomechanical effects where the crystal bends, twists, or jumps upon irradiation.
Table 2: Influence of Crystal Packing on Photoreactivity of Cinnamaldehyde Derivatives
| Packing Motif | Description | Typical C=C Distance | Photoreactivity | Favored by |
|---|---|---|---|---|
| Head-to-Tail (HT) | Phenyl group of one molecule is adjacent to the aldehyde group of the next. | < 4.2 Å | Reactive (undergoes [2+2] photodimerization) | 3-position substitution |
| Head-to-Head (HH) | Phenyl groups of adjacent molecules are on the same side. | > 4.2 Å or non-parallel | Non-reactive | 4-position substitution (e.g., 4-Chloro) |
Rational Design and Synthesis of 4 Chlorocinnamaldehyde Analogues for Functional Modulations
Structure-Activity Relationship (SAR) Investigations of 4-Chlorocinnamaldehyde (B90052) Derivatives
Structure-activity relationship studies are crucial for understanding how specific structural modifications to the this compound molecule influence its chemical reactivity and biological efficacy. By systematically altering substituents at the α-position and on the aromatic ring, researchers can identify key molecular features responsible for desired activities.
Substitution at the α-position of the cinnamaldehyde (B126680) backbone, which is the carbon atom adjacent to the carbonyl group, has a profound effect on the molecule's stereochemistry and electrophilicity, thereby altering its interaction with biological targets. Introducing substituents at this position can significantly modulate biological activity.
For instance, the introduction of a methyl group at the α-position (α-methylcinnamaldehyde) has been shown to yield potent inhibitors of Candida albicans biofilm formation. These derivatives can inhibit hyphal growth and cell aggregation, key processes in biofilm development. In contrast, halogen substitution at the α-position can lead to different biological outcomes. Research into the time-dependent inhibition of the CYP2A6 enzyme, which is involved in nicotine (B1678760) metabolism, revealed that α-chlorocinnamaldehyde is a substantially more potent inhibitor than its parent compound, trans-cinnamaldehyde. Conversely, α-methylcinnamaldehyde did not exhibit this time-dependent inhibitory activity, highlighting the critical role of the α-substituent in directing the molecule's specific biological interactions.
| α-Substituent | Observed Biological Activity | Key Findings |
|---|---|---|
| -H (Unsubstituted) | Baseline Activity | Serves as a reference for comparison. |
| -CH₃ (Methyl) | Inhibition of Candida albicans biofilm | Effectively inhibits hyphal growth and cell aggregation. Does not show time-dependent inhibition of CYP2A6. |
| -Cl (Chloro) | Potent time-dependent inhibition of CYP2A6 | Demonstrates significantly higher potency compared to unsubstituted trans-cinnamaldehyde. |
The nature and position of substituents on the aromatic ring dictate the electronic properties of the entire molecule, influencing both its reactivity and its biological target profile. The 4-chloro substituent in this compound is an electron-withdrawing group, which plays a significant role in its activity.
Studies have consistently shown that cinnamaldehyde analogues with electron-withdrawing groups on the aromatic ring exhibit enhanced biological activities. The 4-chloro derivative, along with analogues like 4-bromo and 4-nitro cinnamaldehyde, displays strong anthelmintic properties against the nematode Caenorhabditis elegans ull.es. Furthermore, these compounds are effective inhibitors of bacterial communication systems known as quorum sensing (QS) in Vibrio species. The inhibitory activity for QS follows an order where halogenated and other electron-withdrawing derivatives are more potent than the unsubstituted cinnamaldehyde. Specifically, the activity was found to be in the order of 3,4-dichloro-cinnamaldehyde > 4-chloro-cinnamaldehyde > cinnamaldehyde nih.gov.
This enhancement is also observed in antibiofilm and antivirulence activities against pathogenic bacteria like Vibrio parahaemolyticus. Research has demonstrated that this compound, 4-bromocinnamaldehyde, and 4-nitrocinnamaldehyde (B167888) possess greater inhibitory capabilities than the parent cinnamaldehyde molecule ull.es. From a chemical reactivity standpoint, the electron-withdrawing nature of the chloro group deactivates the aromatic ring and the aldehyde group towards certain condensation reactions due to its negative inductive effect (-I) nih.gov. This modulation of reactivity is a critical consideration in the design of synthetic pathways utilizing this compound.
| Aromatic Ring Substituent | Biological Activity Profile | Relative Potency/Effect |
|---|---|---|
| -H (Unsubstituted) | Moderate quorum sensing inhibition, moderate antibiofilm activity. | Baseline activity. |
| 4-Chloro | Strong anthelmintic, antibiofilm, and quorum sensing inhibition. | Higher potency than unsubstituted cinnamaldehyde ull.esnih.govull.es. |
| 4-Bromo | Strong anthelmintic and antibiofilm activity. | Potency comparable to or greater than the 4-chloro derivative ull.esull.es. |
| 4-Nitro | Strong antibiofilm and quorum sensing inhibition. | Among the most active derivatives, alongside halogenated analogues nih.govull.es. |
| 3,4-Dichloro | Very strong quorum sensing inhibition. | Demonstrates higher potency than the 4-chloro monosubstituted analogue nih.gov. |
Synthesis of Novel Conjugates and Hybrid Molecular Architectures
The reactive aldehyde group of this compound makes it an excellent candidate for synthesizing novel conjugates and hybrid molecules. These new molecular architectures are designed to combine the pharmacophore of this compound with other biologically active moieties to create compounds with potentially synergistic or multi-target activities.
A common strategy involves the formation of Schiff bases (imines) through the condensation reaction of this compound with various primary amines. This reaction creates a new molecule where the two parent structures are linked by an azomethine (-C=N-) group. For example, hydrophilic Schiff base compounds have been synthesized by reacting this compound with amino acids. Structure-activity relationship studies of these conjugates revealed that the presence of the 4-chloro group on the cinnamaldehyde ring significantly contributed to the antimicrobial activity of the resulting Schiff base researchgate.net. Similarly, reaction with other amino-containing compounds, such as 2-amino-4-(p-ethoxyphenyl)oxazole, can yield novel Schiff bases for further study scribd.com.
Another important class of hybrid molecules derived from this compound are chalcones. Chalcones are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) (like this compound) and an acetophenone. This reaction forms a characteristic α,β-unsaturated ketone scaffold that is present in many biologically active compounds. The synthesis of chalcones using 4-chlorobenzaldehyde (B46862) or other chloro-substituted precursors is well-established, providing a reliable pathway to novel hybrid molecules with potential applications in medicinal chemistry utar.edu.myrsc.orgresearchgate.net.
Design and Synthesis of Advanced Functional Materials Utilizing this compound Building Blocks
Beyond medicinal applications, this compound serves as a versatile chemical building block for the creation of advanced functional materials, particularly polymers. The aldehyde functionality and the conjugated system are key reactive sites that can be exploited in polymerization reactions.
One approach is the synthesis of cinnamaldehyde-conjugated polymers, where the this compound moiety is incorporated into a larger polymer structure nih.govresearchgate.net. This can be achieved by either coupling the molecule to the side chains of a pre-existing polymer or by using it as a monomer that forms part of the polymer backbone. The aldehyde group is particularly useful for creating stimuli-responsive linkages, such as imines (reacting with amines) or acetals (reacting with alcohols) nih.gov. These bonds can be designed to be cleavable under specific environmental conditions, such as changes in pH, allowing for the controlled release of the cinnamaldehyde derivative from the polymer matrix nih.gov.
The presence of the chlorine atom on the aromatic ring of the this compound building block can impart specific properties to the resulting material. For instance, chlorine-containing polymers often exhibit increased thermal stability and flame retardancy. Furthermore, the electronic properties of the polymer can be tuned by the electron-withdrawing nature of the chlorine, which could be advantageous in the design of materials for electronic or optical applications.
Computational and Theoretical Chemistry Studies on 4 Chlorocinnamaldehyde
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular structure, energy, and a wide range of other properties from first principles.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are used to determine molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar
The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. conicet.gov.ar A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For 4-Chlorocinnamaldehyde (B90052), DFT calculations would reveal the distribution of electron density and the energies of these frontier orbitals. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack.
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. conicet.gov.ar
| Descriptor | Formula | Significance for this compound |
| Ionization Potential | IP ≈ -EHOMO | Predicts the ease of electron donation. |
| Electron Affinity | EA ≈ -ELUMO | Predicts the ability to accept an electron. |
| Electronegativity | χ = (IP + EA) / 2 | Indicates the overall electron-attracting power. |
| Chemical Hardness | η = (IP - EA) / 2 | Measures resistance to deformation of the electron cloud. |
| Softness | S = 1 / η | Indicates the reactivity and polarizability. |
| Electrophilicity Index | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |
This table outlines the key global reactivity descriptors that can be calculated for this compound using DFT methods to predict its chemical behavior.
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about charge delocalization and hyperconjugative interactions within the this compound molecule, revealing the stability conferred by these electronic effects. conicet.gov.ar
Intermolecular Interaction Analysis via Symmetry Adapted Perturbation Theory (SAPT0)
Symmetry-Adapted Perturbation Theory (SAPT) is a method used to directly calculate the interaction energy between molecules, decomposing it into physically meaningful components. arxiv.orgnih.gov This approach is particularly valuable for understanding non-covalent interactions, which are crucial in crystal packing and ligand-receptor binding. nih.gov The SAPT0 level, the simplest variant, provides a decomposition of the interaction energy into four main terms: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.gov
Electrostatics: Arises from the interaction between the static charge distributions of the two molecules. The polar aldehyde group and the chloro-substituent would be significant contributors.
Exchange: A short-range repulsive term that results from the Pauli exclusion principle.
Induction: The attractive interaction arising from the polarization of one molecule by the charge distribution of the other.
Dispersion: A purely quantum mechanical attractive force resulting from correlated fluctuations in the electron clouds of the interacting molecules.
This analysis would reveal the nature of the forces governing how this compound molecules interact with each other, for instance, in a crystal lattice or in solution. It can clarify whether interactions are dominated by electrostatic forces due to polar groups or by dispersion forces, which are significant for aromatic systems. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. uni-muenchen.denih.gov A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. nih.gov
Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP allows for the characterization of the nature of the chemical bond. conicet.gov.ar
Covalent Bonds: Typically show high values of ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density in the internuclear region.
Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by low ρ values and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density in the bonding region. nih.gov
Applying QTAIM to this compound would allow for a detailed characterization of all its intramolecular bonds (e.g., C-C, C=C, C-H, C=O, C-Cl). It would provide quantitative measures of bond strength and polarity, confirming the covalent nature of the bonds within the aromatic ring and the aldehyde group, and characterizing the polarity of the carbon-chlorine and carbon-oxygen bonds. scribd.com
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.govresearchgate.net
While specific docking studies solely on this compound are not prevalent in the literature, extensive research has been conducted on various cinnamaldehyde (B126680) derivatives to explore their potential as anticancer agents. nih.govresearchgate.netnih.gov These studies investigate the interactions of substituted cinnamaldehydes with various cancer-related protein targets. nih.gov For example, a study by Warsito et al. (2021) docked hydroxy and methoxy (B1213986) derivatives of cinnamaldehyde against a panel of anticancer receptors. nih.gov
The key steps in such a study, which would be applicable to this compound, include:
Preparation of the 3D structures of the ligand (this compound) and the target receptor.
Identification of the active binding site on the receptor.
Use of a docking algorithm (e.g., AutoDock) to predict the binding poses and calculate a docking score or binding energy, which estimates the binding affinity. nih.gov
Analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues in the binding site.
| Receptor Target (Example) | PDB ID | Function in Cancer | Potential Interaction with this compound |
| Carbonic Anhydrase IX | 5FL6 | pH regulation in hypoxic tumors | The aldehyde and chloro groups could form hydrogen bonds or halogen bonds with active site residues. |
| Matrix Metalloproteinase-2 | 1HOV | Tissue remodeling and metastasis | The aromatic ring could engage in π-stacking interactions with aromatic residues like Phenylalanine or Tyrosine. |
| Fibroblast Growth Factor Receptor 4 | 4GY7 | Cell proliferation and differentiation | The planar structure could fit into hydrophobic pockets within the receptor's binding site. |
| Ribosomal S6 Kinase 2 | 5EAM | Signal transduction and cell growth | Interactions could be mediated by hydrogen bonds involving the carbonyl oxygen. |
This table presents examples of protein targets used in docking studies of cinnamaldehyde derivatives, which could also be relevant targets for this compound. Data sourced from studies on related compounds. nih.govresearchgate.net
Docking studies on novel cinnamaldehyde-chalcone derivatives have also been performed, revealing high binding affinities to enzymes like succinate (B1194679) dehydrogenase, suggesting a potential mechanism for their anticancer activity. rsc.orgresearchgate.net Such studies indicate that the cinnamaldehyde scaffold, including the 4-chloro derivative, is a promising starting point for designing targeted therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules. nih.gov
QSAR studies have been successfully applied to cinnamaldehyde analogues to understand their activity as antibacterial agents and as farnesyl protein transferase (FPTase) inhibitors. researchgate.netnih.gov A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves aligning a set of molecules and calculating their steric and electrostatic fields. nih.govkoreascience.kr A statistical method like Partial Least Squares (PLS) is then used to build a model relating these fields to the observed biological activity. nih.gov
For a series of compounds including this compound, a QSAR model would be developed as follows:
A dataset of cinnamaldehyde analogues with measured biological activity (e.g., IC50 values) is compiled.
Molecular descriptors (e.g., physicochemical properties like LogP, electronic parameters like atomic charges, or 3D fields from CoMFA) are calculated for each molecule. cmu.ac.th
A mathematical model is generated to establish a correlation between the descriptors and the activity.
The model is validated using internal and external test sets to ensure its predictive power. cmu.ac.th
A study on cinnamaldehyde analogues as FPTase inhibitors found that both steric and electrostatic properties were crucial for activity. nih.govkoreascience.kr The contour maps generated from such a model would indicate regions where bulky groups or electropositive/electronegative substituents would enhance or diminish the activity. For this compound, the model could predict its activity based on the electronic and steric effects of the chlorine atom at the para position.
| QSAR Model Type | Key Descriptors | Application to Cinnamaldehyde Analogues | Relevance for this compound |
| Multilinear Regression | Polarity parameter, Minimum atomic state energy for H | Correlated structure with antibacterial activity against E. coli and S. aureus. researchgate.net | The polarity introduced by the chlorine atom would be a key descriptor in such a model. |
| 3D-QSAR (CoMFA) | Steric and Electrostatic fields | Modeled inhibitory activity against Farnesyl Protein Transferase. nih.govkoreascience.kr | The model would quantify the steric bulk and electronegativity of the chlorine atom on the predicted activity. |
This table summarizes QSAR models developed for cinnamaldehyde analogues and their applicability to understanding the structure-activity relationship of this compound.
Crystal Structure Analysis and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
Crystal structure analysis provides definitive information about the three-dimensional arrangement of molecules in the solid state. This arrangement, known as the crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov
C-H···O hydrogen bonds: Involving the aldehyde group.
π–π stacking: Between the aromatic rings of adjacent molecules. nih.gov
C-H···Cl and Cl···Cl contacts: Halogen-related interactions involving the chlorine atom. nih.govnih.gov
C-H···π interactions: Where a hydrogen atom interacts with the electron cloud of an aromatic ring. nih.gov
Energy framework analysis, another computational tool, calculates the pairwise interaction energies between molecules in the crystal and visualizes them as a network of cylinders. This method helps to understand the energetic topology of the crystal packing, highlighting the dominant forces (electrostatic or dispersion) that provide stability. mdpi.com For this compound, this would likely show a significant contribution from dispersion forces due to the aromatic rings, complemented by electrostatic contributions from the polar aldehyde and chloro groups. mdpi.com
Computational Probing of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving this compound at a molecular level. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, characterize the geometries of transition states, and calculate the energy barriers that govern reaction rates and selectivity. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone, elucidating transient species and complex mechanistic steps.
Detailed Research Findings
Computational studies have been instrumental in understanding the mechanisms of various reactions where this compound is a key reactant. For instance, in the context of organocatalyzed epoxidation, DFT calculations have been employed to dissect the reaction mechanism. One study investigated the reaction of p-chlorocinnamaldehyde with hydrogen peroxide, catalyzed by a neutral amine. The calculations revealed that the formation of a carbinolamine intermediate and all subsequent steps to form the enamine peroxide intermediate are facile and not rate-determining. nih.gov The computational analysis focused on two potential rate-determining steps: the formation of an iminium-ion and the conjugate addition of the nucleophile. The free energy barriers for these steps were calculated relative to the carbinolamine intermediate, providing a quantitative measure of the reaction's energetic landscape. nih.gov
Another area of investigation has been the asymmetric redox-annulation reactions. In a study involving the reaction of a cyclic amine with a nitrobutyraldehyde derived from this compound, DFT calculations were used to illuminate the reaction mechanism and rationalize the observed high regioselectivity. The uncatalyzed pathway was first evaluated to understand potential background reactions. acs.org The calculations for the catalyzed reaction identified a key intramolecular deprotonation step leading to an ammonium (B1175870) nitronate intermediate via a six-membered transition state. acs.org Crucially, the subsequent elimination of acetic acid was identified as the rate-determining step of the reaction, with a significant calculated free energy barrier. acs.org The transition state for this step was characterized, providing specific geometric parameters such as bond lengths. acs.org
These computational studies not only support experimental observations but also provide a predictive framework for understanding reactivity and designing more efficient catalytic systems. By mapping out the energetic profiles of different reaction pathways, researchers can identify the most favorable routes and the key factors controlling the reaction's outcome.
Data on Calculated Transition States and Energy Barriers
The following table summarizes key data from computational studies on reactions involving this compound, focusing on the calculated free energy barriers and characteristics of transition states.
| Reaction | Catalyst/System | Computational Method | Transition State (TS) | Free Energy Barrier (ΔG‡) (kcal/mol) | Key Finding |
| Organocatalyzed Epoxidation | Neutral Amine | DFT | TS-iminium | 7.8 | Formation of the iminium-ion is a facile step. nih.gov |
| Organocatalyzed Epoxidation | Neutral Amine | DFT | TS-AN′ | 19.3 | Conjugate addition has a significantly higher energy barrier. nih.gov |
| Asymmetric Redox-Annulation | (2S)-2-[diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine | M06-2X-D3/def2-QZVP//M06-L-D3/6-31+G(d,p) | TS05 (AcOH Elimination) | 30.5 | Elimination of acetic acid is the rate-determining step. acs.org |
Mechanistic Investigations of Biological Activities of 4 Chlorocinnamaldehyde and Its Derivatives in Vitro Studies
Antimicrobial Activity: Mechanistic Insights
Antibacterial Action and Biochemical Targets
In vitro studies have demonstrated that 4-Chlorocinnamaldehyde (B90052) exhibits significant antibacterial properties by inhibiting the growth of various bacterial species. Research on Vibrio parahaemolyticus and Vibrio harveyi revealed that this compound has a minimum inhibitory concentration (MIC) of 50 µg/mL for both species, indicating potent antibacterial action. nih.gov Growth curve analysis further confirmed that concentrations of 50 and 100 µg/mL effectively prevent the growth of V. parahaemolyticus. nih.gov Similarly, studies on Agrobacterium tumefaciens showed that this compound induced a concentration-dependent decrease in planktonic growth, with significant inhibition observed at a concentration of 200 μg/ml. nih.govresearchgate.net
The proposed mechanism for this antibacterial activity involves the disruption of the bacterial cell wall and membrane. researchgate.netexlibrisgroup.com This damage compromises membrane integrity, leading to increased permeability of the outer membrane. exlibrisgroup.com Investigations into the parent compound, cinnamaldehyde (B126680), suggest that it interferes with the biosynthesis of key membrane glycerophospholipids, specifically phosphatidylglycerol and phosphatidylethanolamine, in both Staphylococcus aureus and Escherichia coli. nih.gov This disruption of essential membrane components is believed to be a key factor in its bactericidal effects. researchgate.netnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
|---|---|---|
| Vibrio parahaemolyticus | 50 | nih.gov |
| Vibrio harveyi | 50 | nih.gov |
| Agrobacterium tumefaciens | 200 | nih.gov |
Beyond direct growth inhibition, this compound demonstrates significant antivirulence activity by targeting bacterial communication and community formation. It has been shown to effectively inhibit biofilm formation in a dose-dependent manner. nih.govascls.org In studies involving Agrobacterium tumefaciens, this compound at a concentration of 200 μg/ml inhibited biofilm formation by 94%. nih.govresearchgate.net Similarly, against Vibrio parahaemolyticus, it displayed potent antibiofilm effects. nih.gov
The mechanism behind this biofilm inhibition is multifaceted. This compound interferes with bacterial adhesion to surfaces, a critical first step in biofilm development. nih.govresearchgate.net This is achieved by dose-dependently inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated swimming and swarming motility. nih.govresearchgate.net
Furthermore, this compound modulates quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation in many bacteria. nih.govnih.gov It has been shown to interfere with QS regulators. nih.gov In V. parahaemolyticus, it disrupts the production of indole (B1671886), a key quorum-sensing signal molecule, thereby interrupting the indole-signaling pathway. nih.govresearchgate.net This disruption of QS pathways is a key component of its ability to attenuate bacterial pathogenicity. nih.govnih.gov
Table 2: Antivirulence Activities of this compound
| Activity | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Biofilm Inhibition | Agrobacterium tumefaciens | 94% inhibition at 200 µg/mL | nih.govresearchgate.net |
| Biofilm Inhibition | Vibrio parahaemolyticus | Significant inhibition | nih.gov |
| Inhibition of Adhesion Factors | Vibrio parahaemolyticus | Dose-dependent inhibition of cell surface hydrophobicity, fimbriae production, and motility | nih.govresearchgate.net |
| Quorum Sensing Modulation | Vibrio parahaemolyticus | Decreased indole production, interrupting the indole-signaling pathway | nih.govresearchgate.net |
This compound has been identified as a potent inhibitor of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis in various organisms, including bacteria. researchgate.netmdpi.com In vitro studies using mushroom tyrosinase as a model have shown that this compound significantly inhibits both the monophenolase and diphenolase activities of the enzyme. researchgate.net
For its effect on monophenolase activity, this compound was found to prolong the lag phase and decrease the steady-state rate, with a half-maximal inhibitory concentration (IC50) value of 0.07 mM. researchgate.netresearchgate.net For diphenolase activity, the IC50 value was determined to be 0.3 mM. researchgate.net Kinetic analysis revealed that the inhibition is reversible and competitive in nature, with an inhibition constant (KI) measured at 0.17 mM. researchgate.net This competitive inhibition suggests that this compound likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its catalytic function.
Transcriptional analysis has provided deeper insights into the molecular mechanisms underlying the antibacterial and antivirulence effects of this compound. Studies on Vibrio parahaemolyticus have revealed that this compound significantly alters the expression of numerous essential genes. nih.gov
Specifically, this compound has been shown to downregulate the expression of genes related to quorum sensing and biofilm formation, such as aphA, cpsA, luxS, and opaR. nih.govresearchgate.net It also represses the expression of virulence genes, including those involved in motility (fliA), toxin production (tdh), and secretion systems (vopS). nih.govresearchgate.net Furthermore, genes associated with membrane integrity, like fadL and nusA, were also downregulated following treatment with this compound. nih.govresearchgate.net These widespread perturbations in gene expression explain the compound's broad-spectrum efficacy against key bacterial processes, from initial adhesion and biofilm formation to the production of virulence factors. nih.gov
Antifungal Efficacy and Proposed Mechanisms of Action
This compound exhibits significant in vitro antifungal activity against opportunistic pathogens like Candida albicans. nih.gov Studies have determined its minimum inhibitory concentration (MIC) against C. albicans to be 25 μg/mL. nih.gov Time-kill experiments have further demonstrated its fungicidal activity against this yeast. nih.gov
The proposed mechanisms of its antifungal action are multifaceted, primarily targeting the fungal cell wall and membrane integrity. cjmb.orgnih.gov One key mechanism is the disruption of the cell wall, potentially through the inhibition of enzymes responsible for its synthesis. cjmb.org This leads to osmotic instability and cell destruction. cjmb.org Research on the parent compound, cinnamaldehyde, against Geotrichum citri-aurantii showed a significant decrease in chitin (B13524) content, a crucial component of the fungal cell wall. nih.gov
In addition to cell wall damage, this compound also affects the fungal plasma membrane. cjmb.org While it may not directly disrupt membrane permeability in all fungal species, it interferes with vital membrane-associated processes. nih.gov This includes the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and the disruption of plasma membrane ATPase activity. cjmb.org
Furthermore, this compound can inhibit key virulence factors in fungi. At sub-inhibitory concentrations, it has been shown to significantly inhibit hyphal formation (germ tube formation) and cell aggregation in C. albicans. nih.gov It also reduces the secretion of hydrolytic enzymes like proteinase and phospholipase, which are crucial for host tissue invasion.
Table 3: Antifungal Mechanisms of this compound and its Parent Compound
| Mechanism | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Inhibition of Growth (Fungicidal) | Candida albicans | MIC of 25 µg/mL | nih.gov |
| Disruption of Cell Wall Integrity | Geotrichum citri-aurantii | Significant decrease in chitin content | nih.gov |
| Inhibition of Ergosterol Biosynthesis | General Fungi | Proposed mechanism targeting plasma membrane | cjmb.org |
| Inhibition of Hyphal Formation | Candida albicans | Significant inhibition at sub-inhibitory concentrations | nih.gov |
| Inhibition of Hydrolytic Enzymes | Candida albicans | Reduced proteinase and phospholipase activities |
Anthelmintic Activity: Investigations into Biological Targets
In vitro studies have identified this compound as a potent anthelmintic agent. Research comparing various cinnamaldehyde analogs demonstrated that this compound and 4-Bromocinnamaldehyde were the most active against the nematode Caenorhabditis elegans. nih.gov While the precise biological target has not been definitively elucidated for the 4-chloro derivative, investigations into its effects and the mechanisms of its parent compound, cinnamaldehyde, offer significant insights.
The parent compound, cinnamaldehyde, is suggested to disrupt glutathione (B108866) metabolism in C. elegans. nih.gov In studies with this compound, scanning electron microscopy revealed slight morphological changes to the cuticle of the nematode, indicating that the compound may directly affect the surface integrity of the organism. nih.gov This suggests a potential mechanism of action that involves compromising the protective outer layer of the helminth. The activity of this compound was observed at concentrations as low as 20 μg/mL. nih.gov
A comparative screening of cinnamaldehyde analogs highlighted the efficacy of halogenated derivatives in anthelmintic applications. The table below summarizes the findings from this screening against C. elegans.
**Table 1: In Vitro Anthelmintic Activity of Cinnamaldehyde Analogs against *C. elegans***
| Compound | Activity Level | Concentration | Reference |
|---|---|---|---|
| This compound | Most Active | 20 µg/mL | nih.gov |
| 4-Bromocinnamaldehyde | Most Active | 10 µg/mL | nih.gov |
| trans-Cinnamaldehyde | Active | 800 µg/mL | nih.gov |
Cellular Mechanistic Studies (e.g., Apoptosis Induction in Cell Lines)
While specific studies on apoptosis induction by this compound are limited, extensive research on its parent compound, cinnamaldehyde, provides a mechanistic framework for the biological activity of this class of molecules. Cinnamaldehyde has been shown to be a potent inducer of apoptosis in various human cancer cell lines through mechanisms primarily involving the generation of reactive oxygen species (ROS) and the subsequent engagement of the mitochondrial pathway. nih.gov
In human promyelocytic leukemia HL-60 cells, cinnamaldehyde transduces the apoptotic signal via ROS generation, which in turn induces mitochondrial permeability transition (MPT) and the release of cytochrome c into the cytosol. nih.gov This process is a critical step in the intrinsic apoptotic cascade. The production of ROS and the resulting mitochondrial alterations are key events leading to programmed cell death, as the entire process can be blocked by the antioxidant N-acetylcysteine. nih.gov
Similar mechanisms have been observed in other cancer cell lines. In human glioma cells (U251 and H4), cinnamaldehyde treatment led to elevated ROS levels, which impacted the cell survival protein Bcl-2 and invoked multicaspase activity, consistent with the induction of apoptosis. nih.gov In colorectal cancer cell lines HCT 116 and HT-29, a cinnamaldehyde-rich extract induced mitochondrial stress and activated key apoptotic proteins, including Caspase-3 and Caspase-9, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase). mdpi.com
Table 2: Mechanistic Effects of Cinnamaldehyde in Apoptosis Induction in Various Cell Lines
| Cell Line | Key Mechanistic Finding | Observed Effect | Reference |
|---|---|---|---|
| HL-60 (Human Promyelocytic Leukemia) | ROS Generation | Induces mitochondrial permeability transition and cytochrome c release. | nih.gov |
| U251 & H4 (Human Glioma) | ROS Generation | Impacts Bcl-2 levels and increases multicaspase activity. | nih.gov |
| HCT 116 & HT-29 (Human Colon Cancer) | Caspase Activation | Activates Caspase-3 and Caspase-9, leading to PARP cleavage. | mdpi.com |
Antiviral Activity and Cellular Replication Inhibition Mechanisms (e.g., against specific viral strains)
Derivatives of cinnamaldehyde, including this compound, have been investigated for their antiviral properties. In studies against coxsackievirus B3 (CVB3), the virus responsible for viral myocarditis, several cinnamaldehyde derivatives were synthesized and evaluated. While this compound itself was synthesized, its α-brominated derivative, α-bromo-4-chlorocinnamaldehyde, demonstrated particularly potent antiviral activity. nih.gov
This derivative, along with α-bromo-4-methylcinnamaldehyde, effectively inhibited CVB3 replication in HeLa cells and neonatal rat cardiomyocytes. nih.gov The mechanism of action involves a significant reduction in viral titers. Furthermore, these compounds were found to inhibit the secretion and expression (at both mRNA and protein levels) of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes. nih.gov This indicates that beyond direct viral replication inhibition, these derivatives also possess anti-inflammatory effects that can mitigate virus-induced pathology.
Table 3: Antiviral Activity of Cinnamaldehyde Derivatives against Coxsackievirus B3 (CVB3) in HeLa Cells
| Compound | IC₅₀ (µM) | Key Finding | Reference |
|---|---|---|---|
| α-bromo-4-chlorocinnamaldehyde | 2.12 ± 0.37 | Potent inhibition of CVB3 replication. | nih.gov |
| α-bromo-4-methylcinnamaldehyde | 11.38 ± 2.22 | Effective inhibition of CVB3 replication. | nih.gov |
| This compound | Not specified | Synthesized for study, but brominated derivative showed higher activity. | nih.gov |
Advanced Applications of 4 Chlorocinnamaldehyde in Chemical Disciplines
Contributions to Catalysis Research
The reactivity of the 4-chlorocinnamaldehyde (B90052) scaffold, characterized by an electron-deficient double bond and a reactive aldehyde group, makes it an important substrate for studying and developing new catalytic transformations.
This compound and its analogs are quintessential substrates in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. The conjugated system is activated by the chloro-substituent on the phenyl ring, enhancing its electrophilicity and making it highly susceptible to nucleophilic attack. This property has been exploited in a variety of fundamental organocatalytic reactions.
One of the most prominent applications is in asymmetric Michael additions. In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. Organocatalysts, such as chiral secondary amines (e.g., prolinamides), activate the cinnamaldehyde (B126680) by forming a transient iminium ion. This activation lowers the molecule's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the attack of nucleophiles like aldehydes, ketones, or nitroalkanes. rsc.orgnih.gov The study of such reactions with substituted cinnamaldehydes is crucial for understanding catalyst efficiency and reaction mechanisms. nih.govamanote.com
Furthermore, para-substituted cinnamaldehydes have been employed as key substrates in aminocatalyzed aldol (B89426) reactions. In these transformations, a ketone nucleophile adds to the aldehyde carbonyl group, forming a new carbon-carbon bond and potentially creating two new stereocenters. The electronic properties of the substituent on the cinnamaldehyde ring can influence reaction rates and stereoselectivity, providing valuable data for catalyst optimization. The compound is also a relevant substrate for other important reactions, including photoredox-catalyzed cascade reactions to form complex heterocyclic structures like difluoro-5-hydroxypyrrolidinones. acs.org
The use of this compound and related structures as benchmark substrates has directly contributed to the development of new and more efficient catalytic systems. nih.gov By evaluating the performance of a catalyst based on yield, regioselectivity, and enantioselectivity in a reaction involving a well-defined substrate like a substituted cinnamaldehyde, researchers can systematically refine catalyst design.
For instance, studies on the Michael addition of aldehydes and ketones to nitroalkenes using various cinnamaldehyde derivatives have led to the synthesis and identification of highly efficient organocatalysts, such as adamantoyl L-prolinamides, which can furnish products in high yields (up to 95%) and excellent enantioselectivities (up to 99% ee). rsc.org Similarly, research into the asymmetric Henry reaction (addition of a nitroalkane) with a range of substituted aromatic aldehydes has spurred the development of novel catalyst systems, such as those generated in situ from chiral bis(β-amino alcohol) ligands and copper(II) acetate. mdpi.com These systems have demonstrated high catalytic activity, producing chiral nitroaldols with excellent enantiomeric purity. mdpi.com
Mechanistic investigations using cinnamaldehyde as a model substrate have also provided fundamental insights that guide the development of new methodologies. nih.gov Understanding how factors like solvent and catalyst structure affect reaction intermediates and transition states allows for the rational design of more robust and selective catalytic processes. nih.gov
Integration in Materials Science for Advanced Functionalities
Beyond catalysis, the rigid, photo-responsive structure of the cinnamaldehyde framework is being harnessed in materials science to create "smart" materials capable of converting light directly into mechanical work.
Derivatives of cinnamaldehyde are at the forefront of research into photomechanical molecular crystals. These materials undergo macroscopic shape changes, such as bending, twisting, or jumping, when exposed to light. This effect is driven by a solid-state photochemical reaction, most notably the [2+2] photocycloaddition. chemrxiv.orgrsc.org In this reaction, two aligned monomer molecules in the crystal lattice covalently bond to form a cyclobutane (B1203170) dimer. The significant change in molecular geometry between the monomer and the dimer generates internal strain within the crystal, which is then released through mechanical motion. rsc.org
For example, a derivative, (E)-4-fluoro-cinnamaldehyde malononitrile (B47326) ((E)-4FCM), demonstrates a strong photomechanical response upon irradiation with 405 nm light. rsc.orgrsc.org The photodimerization reaction in its crystalline form proceeds to near-complete conversion (97%), and this high efficiency is critical for generating a powerful photosalient effect, causing bulk crystals to split, hop, and fracture. rsc.orgrsc.org
The ability of a cinnamaldehyde-based crystal to produce a photomechanical response is entirely dependent on its specific molecular packing in the solid state. chemrxiv.orgfigshare.com Seminal work in topochemistry established that for a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity (generally less than 4.2 Å), a principle known as Schmidt's rule. rsc.org
Research on a family of cinnamalmalononitrile derivatives has revealed two primary crystal packing motifs: head-to-head (HH) and head-to-tail (HT). chemrxiv.orgfigshare.com In the HH motif, molecules stack with their phenyl rings on the same side, while in the HT motif, the phenyl rings of adjacent molecules are on opposite sides. figshare.com Crucially, only the HT packing arrangement satisfies the geometric requirements for the [2+2] photodimerization, rendering these crystals photo-active and mechanically responsive. chemrxiv.orgfigshare.com In contrast, crystals with the HH motif are photochemically inert and instead tend to be fluorescent, as the absorbed light energy is dissipated radiatively rather than through a chemical reaction. figshare.com Computational modeling has shown that the inertness of the HH motif stems from stronger interactions with the surrounding lattice, which inhibit the molecular deformation required for dimerization. chemrxiv.org
The following table summarizes the observed properties for different substituted cinnamalmalononitrile (CM) derivatives, highlighting the direct correlation between packing motif and photomechanical behavior.
| Compound Derivative | Position of Substituent | Crystal Packing Motif | Photochemical Behavior |
| 3ClCM | 3-position | HT (Head-to-Tail) | Photosalient (Photo-active) |
| 4CF3CM | 4-position | HT (Head-to-Tail) | Inert (double bonds > 4.2 Å apart) |
| 3CF3CM | 3-position | HT (Head-to-Tail) | Highly Photosalient |
| Various 4-substituted CMs | 4-position | HH (Head-to-Head) | Fluorescent (Inert) |
| Various 3-substituted CMs | 3-position | HT (Head-to-Tail) | Photosalient (Photo-active) |
| This table is based on empirical findings that substitution at the 3-position tends to favor the reactive HT packing, while substitution at the 4-position often leads to the inert HH packing. figshare.com |
The efficiency of the photomechanical effect is directly related to the quantum yield of the photodimerization reaction in the solid state. A high quantum yield, meaning a high probability that an absorbed photon results in a chemical reaction, leads to a more powerful mechanical response. The primary strategy for tuning this efficiency is through chemical substitution to control and favor the reactive HT crystal packing motif. figshare.com
By strategically placing different functional groups on the phenyl ring, it is possible to influence the intermolecular interactions that dictate the crystal packing. Empirical studies have shown that placing an electron-withdrawing group at the 3-position of the phenyl ring is an effective strategy for promoting the formation of the desired reactive HT polymorph. figshare.com For example, the 3-trifluoromethyl-cinnamalmalononitrile derivative crystallizes in an HT motif and exhibits a highly photosalient effect, with a predicted ideal work density of 40 MJ/m³. figshare.com
Furthermore, achieving a high degree of conversion from monomer to dimer is essential for maximizing the mechanical output. In the case of (E)-4FCM, the photodimerization proceeds to 97% completion. rsc.orgrsc.org This near-quantitative conversion ensures that the maximum possible internal strain is generated within the crystal lattice, resulting in a strong and observable photomechanical effect. rsc.org Therefore, tuning the solid-state quantum yield is less about altering the intrinsic photoreactivity of the double bond and more about engineering the crystal lattice to ensure the reaction can proceed efficiently to completion.
Emerging Research Frontiers and Future Perspectives on 4 Chlorocinnamaldehyde
Development of Green Chemistry Protocols for 4-Chlorocinnamaldehyde (B90052) Synthesis and Transformations
The advancement of green chemistry principles is crucial for the sustainable production of fine chemicals, including this compound and its derivatives. nih.gov Green chemistry focuses on inventing novel reactions and processes that maximize the desired products while minimizing by-products and the use of hazardous substances. nih.govresearchgate.net This involves designing synthetic schemes that simplify operations, reduce waste, and utilize environmentally benign solvents like water. nih.gov
For the synthesis and transformation of aromatic aldehydes, research has explored environmentally friendly methods that move away from harsh chemicals and high temperatures. rice.eduosaka-u.ac.jp A key goal is the development of protocols that employ sustainable, low-cost catalysts and operate under milder conditions, such as at room temperature using light activation (photocatalysis). rice.edueurekalert.org For instance, photocatalytic processes using earth-abundant catalysts like iron and sulfur have been developed for adding chlorine atoms to organic molecules, activated by simple blue light. rice.edu This approach avoids the generation of difficult-to-purify byproducts often associated with traditional chlorination methods. rice.edu
Future green protocols for this compound could incorporate several innovative strategies:
Microwave-Assisted Synthesis: This technique can enhance reaction rates, improve product yields, and increase selectivity, often in a fraction of the time required by conventional heating methods. mdpi.com
Ultrasound-Mediated Synthesis: Ultrasonic irradiation is another energy-efficient method that can accelerate reactions and is considered an eco-friendly process for conserving energy and reducing waste. mdpi.com
Use of Greener Solvents: Replacing traditional volatile organic compounds with alternatives such as water, 2-methyl THF, or ionic liquids is a core principle of green chemistry. nih.govmdpi.com An environmentally benign method for cinnamaldehyde (B126680) synthesis has been proposed using near-critical water as a reaction medium. researchgate.net
Catalysis: The focus is on developing novel catalysts that are efficient, reusable, and non-toxic. This includes biocatalysis, organocatalysis, and catalysis using abundant metals.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies of Derivatives
The precise structural elucidation of this compound derivatives is fundamental to understanding their chemical properties and biological activities. A suite of advanced spectroscopic techniques is employed for this purpose, each providing unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. ull.esnih.gov For cinnamaldehyde-type compounds, ¹H NMR analysis helps in confirming the geometry of the side chain, with coupling constants revealing the trans configuration of the double bond. ull.esresearchgate.net Specific chemical shifts provide information about the electronic environment of each proton and carbon atom. researchgate.netchemicalbook.com The integration of liquid chromatography with NMR (LC-NMR) allows for the separation and analysis of complex mixtures, which is invaluable for studying reaction products and metabolites. nih.govnih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scispace.comnih.gov In the case of a Schiff base derivative of α-chlorocinnamaldehyde, the presence of a distinctive azomethine (C=N) stretching vibration in the FT-IR spectrum confirms the formation of the product. ull.es UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems like cinnamaldehyde derivatives, which contain π-bonds and aromatic rings. nih.govscispace.com
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When hyphenated with liquid chromatography (LC-MS), it becomes a highly sensitive technique for analyzing complex samples and identifying trace components. nih.govnih.gov
X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule. ull.es This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. ull.es
The table below summarizes the application of these techniques in the characterization of this compound and its derivatives.
| Spectroscopic Technique | Information Provided | Example Application |
| ¹H and ¹³C NMR | Determines the carbon-hydrogen framework, stereochemistry (e.g., trans isomer), and electronic environment of atoms. ull.esresearchgate.net | Identification of proton and carbon signals in this compound and its derivatives. ull.eschemicalbook.com |
| FT-IR Spectroscopy | Identifies functional groups (e.g., C=O, C=N, C-Cl) based on their vibrational frequencies. ull.esscispace.com | Confirmation of Schiff base formation via detection of the azomethine C=N stretch. ull.es |
| UV-Visible Spectroscopy | Analyzes electronic transitions within conjugated systems, indicating the presence of chromophores. scispace.comresearchgate.net | Detection of π-bonds and aromatic rings in the molecular structure. scispace.com |
| Mass Spectrometry (MS) | Determines molecular weight and provides structural clues from fragmentation patterns. nih.gov | Analysis of reaction products and identification of metabolites. |
| X-ray Diffraction | Provides the precise 3D molecular structure, including bond lengths, angles, and intermolecular interactions. ull.es | Elucidation of the crystal structure of a Schiff base derivative, revealing a monoclinic crystal system. ull.es |
Integration with Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Design
Advanced computational methods are increasingly integral to chemical research, bridging the gap between theory and experiment to provide profound insights into reaction mechanisms, molecular properties, and biological interactions. nih.govrsc.org For this compound and its derivatives, these in silico tools are pivotal for rational design and for understanding their behavior at a molecular level.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to compute a wide range of molecular properties. ull.es It is employed to optimize molecular geometries, calculate vibrational frequencies for comparison with experimental IR spectra, and predict NMR chemical shifts. researchgate.netsemanticscholar.org Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ull.es The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and electronic transitions. ull.es For instance, in a Schiff base derived from α-chlorocinnamaldehyde, DFT calculations were used to compute molecular parameters that were then compared with experimental data from X-ray diffraction. ull.es
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.gov For example, molecular docking has been used to analyze the interaction patterns of cinnamaldehyde analogs with the active sites of enzymes like urease and the bacterial cell division protein FtsZ. nih.govnih.govresearchgate.net These studies help to elucidate the mechanism of action and guide the design of more potent inhibitors. nih.gov
Hirshfeld Surface Analysis: This method is used to visualize and analyze intermolecular interactions within a crystal structure. ull.es By mapping properties onto the Hirshfeld surface, researchers can identify and quantify interactions like hydrogen bonds and π-π stacking, which are crucial for understanding the stability of the crystal packing. ull.es
The integration of these computational tools allows for a comprehensive analysis that goes beyond experimental observation. They enable the prediction of chemical behavior, the elucidation of complex reaction pathways, and the rational design of new derivatives with targeted properties. nih.govnih.gov
| Computational Method | Purpose | Application Example for Cinnamaldehyde Derivatives |
| Density Functional Theory (DFT) | Calculates optimized geometry, vibrational frequencies, NMR shifts, and electronic properties (HOMO-LUMO). ull.esresearchgate.net | Computing molecular parameters and comparing them with experimental spectroscopic and X-ray diffraction data. ull.es |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target's active site. nih.govnih.gov | Analyzing the interaction of derivatives with enzymes like urease or bacterial proteins like FtsZ to predict inhibitory potential. nih.govnih.gov |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions within a crystal lattice. ull.es | Identifying π-π stacking and other intermolecular forces stabilizing the crystal structure of a derivative. ull.es |
Exploration of Novel Biological Targets and Therapeutic Modalities (In Vitro)
Derivatives of this compound have demonstrated a range of interesting biological activities in in vitro studies, highlighting their potential as lead compounds for the development of new therapeutic agents. Research has focused on their antimicrobial, antivirulence, and enzyme-inhibiting properties.
Antimicrobial and Antivirulence Activity: this compound has shown notable activity against various pathogens. It has been identified as an anthelmintic agent, demonstrating nematicidal activity against the model organism Caenorhabditis elegans. nih.gov In the realm of bacteriology, this compound displays significant antibacterial and antivirulence activities against Vibrio species, which are important marine pathogens. nih.govresearchgate.net It has been shown to inhibit biofilm formation, a key virulence factor that allows bacteria to adhere to surfaces and resist antimicrobial agents. nih.gov The mechanism of action involves interfering with factors critical for bacterial adhesion and colonization, such as cell surface hydrophobicity, fimbriae production, and motility. nih.gov Furthermore, related halogenated cinnamaldehyde analogs have been found to target the FtsZ protein in Acinetobacter baumannii, a critical pathogen. nih.govresearchgate.net FtsZ is essential for bacterial cell division, and its inhibition leads to an elongated cell phenotype, ultimately disrupting bacterial proliferation. nih.gov
Enzyme Inhibition: The cinnamaldehyde scaffold has been explored for its potential to inhibit clinically relevant enzymes. While studies on this compound itself are specific, research on closely related analogs provides strong indicative potential. For example, a library of thiosemicarbazones based on 4-fluorocinnamaldehyde (B1661933) was synthesized and evaluated for inhibitory activity against the urease enzyme. nih.govnih.gov Urease is a key enzyme for bacteria like Helicobacter pylori, which is implicated in gastric ulcers. nih.govnih.gov Several of these derivatives displayed significant inhibition of urease in a competitive manner. nih.gov Other potential enzyme targets for related compounds include dipeptidyl peptidase-4 (DPP-4) and α-glucosidase, which are relevant in the management of diabetes. mdpi.com
The table below summarizes the reported in vitro biological activities and targets for this compound and its close analogs.
| Biological Activity | Target Organism/Enzyme | Observed In Vitro Effect |
| Anthelmintic | Caenorhabditis elegans | Nematicidal activity, causing slight structural changes to the cuticle. nih.gov |
| Antibacterial / Antivirulence | Vibrio parahaemolyticus | Inhibition of biofilm formation; reduction of motility, fimbriae production, and protease secretion. nih.govresearchgate.net |
| Antibacterial | Acinetobacter baumannii | Inhibition of cell division by targeting the FtsZ protein (activity shown by related halogenated analogs). nih.govresearchgate.net |
| Enzyme Inhibition | Urease | Competitive inhibition of the enzyme (activity shown by 4-fluorocinnamaldehyde derivatives). nih.govnih.gov |
These findings underscore the potential of the this compound scaffold as a versatile platform for discovering new agents against a variety of biological targets.
Synthesis of Chemical Probes for Cellular and Biochemical Pathway Interrogation
Chemical probes are specialized small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. The development of probes based on the this compound scaffold represents a promising frontier for interrogating the cellular and biochemical pathways affected by this class of compounds. Given the demonstrated in vitro biological activities, such probes could be invaluable tools for target validation and mechanism-of-action studies.
The design of a chemical probe typically involves modifying a bioactive core scaffold, such as this compound, by incorporating specific functional groups. These modifications can include:
Reporter Tags: A fluorescent dye or fluorophore can be attached to the this compound structure. This would allow researchers to visualize the molecule's localization within a cell using techniques like fluorescence microscopy, providing clues as to where it accumulates and interacts with cellular components.
Affinity Labels: The introduction of a photoreactive or chemically reactive group (e.g., an azide (B81097) or alkyne for click chemistry) would enable the probe to form a covalent bond with its biological target upon activation. This is a powerful strategy for target identification, as the probe-protein complex can be isolated and identified using proteomic techniques.
Biotin (B1667282) Tags: Incorporating a biotin moiety allows for the strong and specific binding to avidin (B1170675) or streptavidin, facilitating the purification and enrichment of the probe's binding partners from complex cellular lysates.
Based on the known biological activities of this compound derivatives, these probes could be applied to:
Interrogate Bacterial Virulence Pathways: A fluorescently-tagged this compound could be used to visualize its interaction with bacterial biofilms, helping to understand how it disrupts their formation. An affinity-based probe could definitively identify the molecular targets within Vibrio or Acinetobacter species that are responsible for the compound's antivirulence effects.
Study Enzyme Inhibition: Probes could be designed to study the interaction with specific enzymes like urease. By tracking the probe, researchers could confirm its binding to the enzyme's active site within a cellular context and investigate downstream effects of this inhibition.
While the synthesis of chemical probes specifically derived from this compound is an emerging area, the established bioactivity of this scaffold provides a strong rationale for its development. Such tools would be instrumental in translating the initial in vitro findings into a deeper understanding of the compound's role in complex biological systems.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 4-chlorocinnamaldehyde in academic research?
- Methodology : The synthesis typically involves Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetaldehyde under basic conditions (e.g., NaOH). Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm identity .
- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, temperature, reaction time) must be included in the main manuscript or supplementary materials to ensure reproducibility .
Q. How does this compound exhibit antifungal activity against plant pathogens like Gaeumannomyces graminis?
- Mechanism : It inhibits fungal laccase enzymes, disrupting melanin synthesis and cell wall integrity. Studies report EC₅₀ values of 3.28–6.75 µg/mL against G. graminis, comparable to commercial fungicides like trifloxystrobin .
- Experimental Design : Bioassays involve in vitro mycelial growth inhibition tests and in planta efficacy trials using wheat seedlings. Controls must include solvent-only treatments and reference fungicides .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s inhibition of tyrosinase and laccase?
- Kinetic Analysis : Competitive inhibition of mushroom tyrosinase (IC₅₀ = 1377 µM) is observed via Lineweaver-Burk plots, suggesting binding to the enzyme’s active site. For laccase, docking studies indicate interactions with conserved histidine residues critical for copper coordination .
- Contradictions : Discrepancies in inhibition efficacy (e.g., IC₅₀ variability across studies) may arise from enzyme sources (bacterial vs. fungal) or assay conditions (pH, substrate concentration). Researchers should validate findings using standardized protocols .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced bioactivity?
- SAR Insights : Introducing hydrazide or difluoromethylpyrazole groups improves antifungal potency. For example, hydrazide derivatives show 2–3× lower EC₅₀ values against Rhizoctonia solani compared to the parent compound .
- Methodology : Use density functional theory (DFT) to predict electron distribution and steric effects. Synthesize analogs via Schiff base formation or nucleophilic substitution, followed by bioactivity screening .
Q. How should researchers address contradictions in reported enzyme inhibition data for this compound?
- Troubleshooting : Compare assay parameters (e.g., laccase isoform, substrate type) across studies. For example, inhibition of Trametes versicolor laccase may differ from G. graminis due to structural variations. Use statistical tools (ANOVA, t-tests) to assess significance of observed differences .
Q. What experimental design considerations are critical for evaluating this compound’s bioactivity in complex systems?
- Variables : Control temperature, humidity, and soil microbiota in plant trials. For in vitro assays, standardize enzyme concentrations and pre-incubation times.
- Data Validation : Include dose-response curves and calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm compound stability under experimental conditions .
Q. Which analytical techniques are optimal for assessing this compound’s stability and degradation products?
- Stability Studies : Conduct accelerated degradation tests under UV light or varying pH. Monitor via gas chromatography-mass spectrometry (GC-MS) to identify byproducts like 4-chlorobenzoic acid.
- Best Practices : Report limits of detection (LOD) and quantification (LOQ) for all analytical methods. For photolabile derivatives, use amber glassware and inert atmospheres during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
